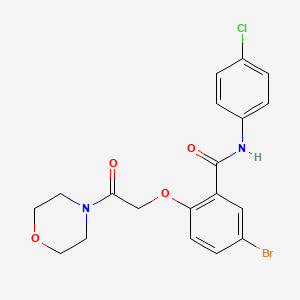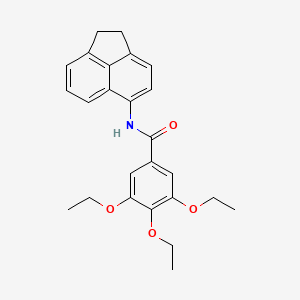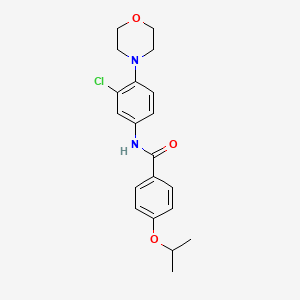
N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide
Descripción general
Descripción
N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide is a chemical compound known for its selective inhibition of the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of stroke and other cardiovascular diseases .
Métodos De Preparación
The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide involves several steps. The starting materials typically include 3-chloro-4-morpholin-4-ylphenylamine and 4-propan-2-yloxybenzoic acid. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving cytochrome P450 enzymes.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide involves the inhibition of cytochrome P450 enzymes, particularly those in the CYP4F subfamily. These enzymes are responsible for the metabolism of arachidonic acid to 20-HETE, a potent vasoconstrictor. By inhibiting this pathway, the compound helps to reduce vascular tone and improve blood flow, particularly in the context of ischemic stroke .
Comparación Con Compuestos Similares
N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide is unique in its selective inhibition of 20-HETE synthesis. Similar compounds include:
N-(3-chloro-4-morpholin-4-yl)phenyl-N’-hydroxyimido formamide: Another selective inhibitor of 20-HETE synthesis with similar therapeutic applications.
HET0016: A well-known inhibitor of cytochrome P450 enzymes, though less selective compared to this compound.
These compounds share similar mechanisms of action but differ in their selectivity and potency, making this compound a valuable addition to the field of cardiovascular therapeutics.
Propiedades
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-14(2)26-17-6-3-15(4-7-17)20(24)22-16-5-8-19(18(21)13-16)23-9-11-25-12-10-23/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZOLTFJDQDIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(4-chlorophenyl)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3511683.png)
![2-chloro-3-{4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}naphthoquinone](/img/structure/B3511688.png)
![4-Ethyl 2-methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3511692.png)
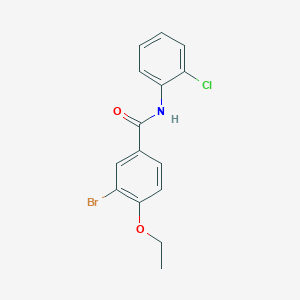
![N-(3-{[3-(benzyloxy)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3511694.png)
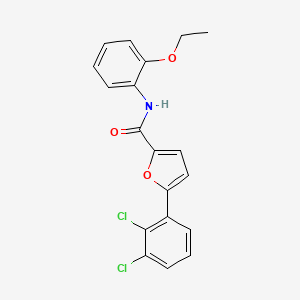
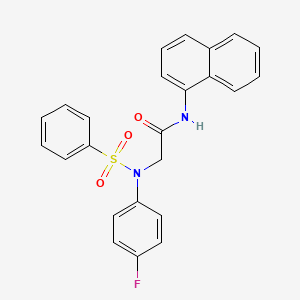
![7-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3511718.png)
![(5E)-1-(2,3-dichlorophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3511723.png)
![2-[4-(2-methoxyphenoxy)phenyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B3511725.png)
![1-[2-(methylsulfanyl)phenyl]-1H-tetrazole](/img/structure/B3511728.png)
![(5Z)-3-[(4-Chlorophenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}imidazolidine-2,4-dione](/img/structure/B3511740.png)
